molecular formula C5H9ClO2 B1586516 Chloromethyl butyrate CAS No. 33657-49-7

Chloromethyl butyrate

Cat. No. B1586516
CAS RN: 33657-49-7
M. Wt: 136.58 g/mol
InChI Key: BDPZFQLKFUONAG-UHFFFAOYSA-N
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Description

Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters . It appears as a clear colorless to light yellow liquid .


Synthesis Analysis

While specific synthesis methods for Chloromethyl butyrate were not found, butyric acid, a related compound, is produced by Clostridium tyrobutyricum, a promising microorganism for industrial bio-butyrate production . The metabolic driving mechanism for butyrate synthesis in this organism involves an energy conversion system that couples proton efflux with butyryl-CoA transformation .


Molecular Structure Analysis

The molecular formula of Chloromethyl butyrate is C5H9ClO2 . Its average mass is 136.577 Da and its monoisotopic mass is 136.029114 Da .


Physical And Chemical Properties Analysis

Chloromethyl butyrate has a density of 1.074 g/cm³, a boiling point of 150 °C, a flash point of 55 °C, and a vapor pressure of 9.19 mmHg at 25°C . Its refractive index ranges from 1.419 to 1.421 .

Scientific Research Applications

  • Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters .
  • It’s a clear colorless to light yellow liquid with a molecular formula of C5H9ClO2 .
  • It has a refractive index of 1.4190 to 1.4220 (20°C, 589 nm) and a density of 1.0740g/mL .
  • It’s soluble in water at a concentration of 3g/L (20°C) .
  • It’s used in various applications including Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .
  • Synthesis of Substituted Esters

    • Field : Organic Chemistry
    • Application : Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters .
    • Method : The synthesis typically involves the reaction of Chloromethyl butyrate with other organic compounds .
    • Outcome : The result is a variety of substituted esters, which have numerous applications in different fields .
  • Synthesis of TES Protected Dipeptide Benzyl Ester

    • Field : Peptide Synthesis
    • Application : Chloromethyl butyrate is used in the synthesis of TES protected dipeptide benzyl ester .
    • Method : The TES protected dipeptide benzyl ester is dissolved in THF and cooled to -45°C. KHMDS is added followed by the addition of Chloromethyl butyrate. The reaction is quenched with MeOH .
    • Outcome : The reaction yields the crude product with an 87% yield .
  • Synthesis of Alprostadil

    • Field : Pharmaceutical Chemistry
    • Application : Chloromethyl butyrate is used in the synthesis of alprostadil .
    • Method : Alprostadil and triethylamine are added to ethanol and stirred in an ice bath. Chloromethyl butyrate is then added to the reaction solution and stirred at room temperature .
    • Outcome : The reaction yields alprostadil with an 89.5% yield .
  • Synthesis of Tegafur Derivatives

    • Field : Medicinal Chemistry
    • Application : Chloromethyl butyrate is used in the synthesis of tegafur derivatives .
    • Method : Tegafur is dissolved in DMF and K2CO3 is added. Chloromethyl butyrate is then added over 15 minutes. The reaction mixture is stirred for 20 hours at room temperature .
    • Outcome : The reaction yields the product as off-white crystals with a melting point of 67-68°C and an 83% yield .

Safety And Hazards

Chloromethyl butyrate is considered hazardous. It is flammable and causes severe skin burns and eye damage . It should be handled with care, using personal protective equipment and avoiding contact with skin and eyes .

Future Directions

The Chloromethyl butyrate market has undergone a swift and substantial surge in recent years, and projections for sustained significant expansion from 2023 to 2031 indicate a persistent upward trend in market dynamics, signaling strong growth rates in the foreseeable future .

properties

IUPAC Name

chloromethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPZFQLKFUONAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369328
Record name Chloromethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl butyrate

CAS RN

33657-49-7
Record name Chloromethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl butanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
LIU Yan-Hua, JD ZHANG, YAN Kun… - Chinese Journal Of …, 2017 - Elsevier
… Depending on the experimental design described above, chloromethyl butyrate and DDDMPA were mixed in the reaction vessel and then heated to reflux. Chloromethyl butyrate was …
Number of citations: 5 www.sciencedirect.com
A Nudelman, E Gnizi, Y Katz, R Azulai… - European journal of …, 2001 - Elsevier
… Since polyalkoxyacetic acid derivatives have been reported to provide water solubility to their esters [24], prodrugs 8 and 9 were prepared from chloromethyl butyrate, 1a, and 2-(2-…
Number of citations: 82 www.sciencedirect.com
C Charnock, B Brudeli, J Klaveness - European journal of pharmaceutical …, 2004 - Elsevier
A number of diesters of the topical dermatosis treatment azelaic (nonanedioic) acid were prepared and tested for antibacterial effect. Two esters, bis-[(hexanoyloxy)methyl] …
Number of citations: 72 www.sciencedirect.com
A Bai, GP Meier, Y Wang, C Luberto, YA Hannun… - … of Pharmacology and …, 2004 - ASPET
… S-methyleneoxybutyryl D609 (2) and S-methyleneoxypivalyl D609 (3) was accomplished by the same procedure, beginning with the commercially available chloromethyl butyrate and …
Number of citations: 41 jpet.aspetjournals.org
E Perricone, M Chamas, JC Leprêtre… - Journal of Power …, 2013 - Elsevier
This paper details the influence of adding ester co-solvent to ethylene carbonate (EC) based electrolyte in the view of supercapacitor applications. The incorporation of ester solvents …
Number of citations: 62 www.sciencedirect.com
MK Hedge, AM Gehring, CT Adkins, LA Weston… - … et Biophysica Acta (BBA …, 2012 - Elsevier
… The residue was filtered through a plug of silica gel, washed with 100 mL CH 2 Cl 2 , and concentrated in vacuo, affording chloromethyl butyrate as a colorless liquid (637 mg, 58%). H …
Number of citations: 32 www.sciencedirect.com
A Rephaeli, E Rabizadeh, A Aviram… - … journal of cancer, 1991 - Wiley Online Library
… Isobutyryloxymethyl butyrate (AN-39) was prepared analogously from chloromethyl butyrate and isobutyric acid. AN-9 is a readily distillable liquid, stable at room temperature for pro…
Number of citations: 105 onlinelibrary.wiley.com
M Hudlický, J König - Collection of Czechoslovak Chemical …, 1963 - cccc.uochb.cas.cz
In recent publications a considerable number of reactions have been described in which a carbene formed by the decomposition of a diazo compound is" inserted" between a carbon …
Number of citations: 8 cccc.uochb.cas.cz
A Nudelman, M Ruse, A Aviram… - Journal of medicinal …, 1992 - ACS Publications
The hot plate test was conducted using male albino mice (Charles River Laboratories, CD-1/HAM/1LR) weighing between 20 and 30 g. Hot plate latency was defined as the time that …
Number of citations: 107 pubs.acs.org
A Nudelman, A Rephaeli - Journal of medicinal chemistry, 2000 - ACS Publications
… Obtained from chloromethyl butyrate as a yellow oil (4.5 g, 68%): 1 H NMR (CDCl 3 ) δ 6.99 (dd, J = 15, 11 Hz, vinylic H, 1H), 6.30 (d, J = 11 Hz, vinylic H, 1H), 6.28 (d, J = 15 Hz, vinylic …
Number of citations: 56 pubs.acs.org

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